molecular formula C11H11ClN2O2S B2436199 1-(2-phenylethyl)-1H-pyrazole-5-sulfonyl chloride CAS No. 2031258-60-1

1-(2-phenylethyl)-1H-pyrazole-5-sulfonyl chloride

Cat. No.: B2436199
CAS No.: 2031258-60-1
M. Wt: 270.73
InChI Key: MHVZATJLMKCQFY-UHFFFAOYSA-N
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Description

1-(2-phenylethyl)-1H-pyrazole-5-sulfonyl chloride (CID 125424430) is a specialized organic building block of significant interest in chemical synthesis and drug discovery. Its molecular formula is C 11 H 11 ClN 2 O 2 S . The compound features a sulfonyl chloride functional group (-S(=O)(=O)Cl) attached to a pyrazole ring, which is itself substituted with a 2-phenylethyl group, making it a versatile intermediate for various nucleophilic substitution reactions . The primary research application of this reagent is as a key precursor in the synthesis of sulfonamide derivatives. The sulfonyl chloride group is highly reactive towards amines, allowing researchers to efficiently create a diverse library of sulfonamides for high-throughput screening in medicinal chemistry projects. These sulfonamides are crucial scaffolds in the development of novel therapeutic agents, potentially acting as enzyme inhibitors or receptor modulators. The 2-phenylethyl substituent confers a degree of lipophilicity to the molecule, which can be instrumental in fine-tuning the pharmacokinetic properties of the resulting lead compounds, such as enhancing membrane permeability. This chemical is offered For Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not for diagnostic, therapeutic, or any other human or veterinary use. As a reactive sulfonyl chloride, proper handling procedures are essential. It should be stored under an inert atmosphere at recommended cold-chain temperatures (e.g., 2-8°C) to maintain stability and purity, consistent with the handling of similar pyrazole-sulfonyl chloride compounds . Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all laboratory safety protocols prior to use.

Properties

IUPAC Name

2-(2-phenylethyl)pyrazole-3-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2S/c12-17(15,16)11-6-8-13-14(11)9-7-10-4-2-1-3-5-10/h1-6,8H,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHVZATJLMKCQFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=CC=N2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Phenylethyl)-1H-pyrazole-5-sulfonyl chloride can be synthesized through a multi-step process involving the formation of the pyrazole ring followed by sulfonylation. One common method involves the reaction of 1-(2-phenylethyl)-1H-pyrazole with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This typically includes the use of advanced reactors and purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(2-phenylethyl)-1H-pyrazole-5-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.

    Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl group using

Biological Activity

1-(2-phenylethyl)-1H-pyrazole-5-sulfonyl chloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. Pyrazole derivatives, including this compound, have been widely studied for their diverse pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties. This article provides a detailed overview of the biological activity associated with this compound, highlighting relevant research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound this compound has the following structural characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C10H12ClN2O2S
  • Molecular Weight : 244.73 g/mol
  • CAS Number : 2031258-60-1

Anticancer Activity

Recent studies have indicated that pyrazole derivatives can act as inhibitors of key cancer-related enzymes. For instance, research has identified that certain pyrazole-based compounds target Polo-like kinase 1 (Plk1), a crucial regulator of mitosis. Inhibitors derived from pyrazole structures have shown promising results in inducing apoptosis in cancer cells and disrupting cell cycle progression .

Case Study:
A study on a related pyrazole compound demonstrated that it effectively inhibited Plk1 in vitro and significantly reduced tumor growth in mouse xenograft models . This highlights the potential for this compound to exhibit similar anticancer properties.

Anti-inflammatory Effects

Pyrazoles are recognized for their anti-inflammatory properties, often comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism typically involves the inhibition of cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory response.

Research Findings:
In a comparative study, substituted pyrazoles demonstrated significant anti-inflammatory activity superior to diclofenac sodium, a standard NSAID . This suggests that this compound could be explored further for its anti-inflammatory potential.

Antioxidant Properties

The antioxidant capabilities of pyrazoles contribute to their protective effects against oxidative stress-related diseases. Studies have shown that these compounds can scavenge free radicals and inhibit lipid peroxidation .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : It may inhibit specific kinases or enzymes involved in cell proliferation and inflammation.
  • Receptor Modulation : The compound could interact with various cellular receptors, altering signaling pathways associated with cancer and inflammation.
  • Radical Scavenging : Its structure may allow it to effectively neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
This compoundAnticancer, Anti-inflammatoryEnzyme inhibition, Radical scavenging
CelecoxibAnti-inflammatoryCOX inhibition
PhenylbutazoneAnti-inflammatoryCOX inhibition

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been identified as a promising scaffold for the development of therapeutic agents. Pyrazoles, including 1-(2-phenylethyl)-1H-pyrazole-5-sulfonyl chloride, are recognized for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives in targeting specific proteins involved in cancer progression. For example, compounds derived from pyrazoles have been shown to inhibit Polo-like kinase 1 (Plk1), a crucial regulator of mitosis and an attractive target for anticancer therapies. The inhibition of Plk1 can lead to cell cycle arrest and apoptosis in cancer cells, making these compounds significant in cancer treatment strategies .

Anti-inflammatory Properties

Pyrazole derivatives have also demonstrated anti-inflammatory effects. Research indicates that certain pyrazole-based compounds can inhibit pro-inflammatory cytokines and enzymes, which are implicated in various inflammatory diseases. This suggests that this compound could be explored further for its potential use in treating conditions such as arthritis and other inflammatory disorders .

Synthesis and Chemical Properties

The synthesis of this compound typically involves the reaction of 1-(2-phenylethyl)-1H-pyrazole with chlorosulfonic acid under controlled conditions. This method allows for the introduction of the sulfonyl chloride group, which is critical for its reactivity in subsequent chemical transformations.

Table 1: Synthesis Overview

StepReactantsConditionsProduct
11-(2-phenylethyl)-1H-pyrazole + Chlorosulfonic AcidControlled temperatureThis compound

Case Studies and Research Findings

Several studies have documented the applications of pyrazole derivatives, including those related to this compound:

Inhibition of Enzymatic Activity

Research has shown that pyrazole-based compounds can effectively inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in mediating inflammatory responses. In vitro studies have demonstrated that these compounds can reduce inflammation markers significantly, suggesting their therapeutic potential .

Antimicrobial Activity

Another area of interest is the antimicrobial activity of pyrazoles. Various studies have reported that pyrazole derivatives exhibit activity against a range of bacterial strains, indicating their potential as new antimicrobial agents. This is particularly relevant in the context of rising antibiotic resistance .

Q & A

Q. What are the optimal synthetic routes for 1-(2-phenylethyl)-1H-pyrazole-5-sulfonyl chloride?

The synthesis typically involves sulfonation of the parent pyrazole derivative. A validated method includes reacting 1-(2-phenylethyl)-1H-pyrazole with chlorosulfonic acid under controlled anhydrous conditions at 0–5°C, followed by quenching with thionyl chloride to yield the sulfonyl chloride. Alternative approaches utilize Vilsmeier-Haack conditions (POCl₃/DMF) for in situ generation of reactive intermediates, as demonstrated in pyrazolecarboxamide syntheses . Key parameters include temperature control (<10°C) to minimize side reactions and stoichiometric excess of sulfonating agents (1.5–2.0 eq).

Q. How is the compound characterized to confirm purity and structural integrity?

A combination of spectroscopic and analytical methods is essential:

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyrazole ring protons at δ 6.5–8.0 ppm, sulfonyl chloride resonance at δ 3.9–4.2 ppm for CH₂ groups adjacent to sulfur) .
  • IR : Peaks at 1360–1380 cm⁻¹ (S=O asymmetric stretch) and 1170–1190 cm⁻¹ (S=O symmetric stretch) .
  • X-ray crystallography : For unambiguous structural confirmation, SHELX programs are widely used for refinement, particularly for resolving torsional angles in the phenylethyl substituent .

Q. What are the common solubility and stability considerations for this sulfonyl chloride?

The compound is hygroscopic and reacts vigorously with protic solvents. Stability tests recommend storage under inert gas (N₂/Ar) at –20°C in anhydrous dichloromethane or THF. Solubility in aprotic solvents follows the order: DMF > DMSO > acetonitrile > dichloromethane. Precipitation in hexane/ether mixtures is effective for purification .

Advanced Research Questions

Q. How can low yields during sulfonation be mitigated?

Low yields often arise from incomplete sulfonation or hydrolysis of the sulfonyl chloride. Strategies include:

  • Reagent optimization : Using freshly distilled chlorosulfonic acid and SOCl₂ to minimize moisture .
  • Catalytic additives : Lewis acids like AlCl₃ (0.1 eq) enhance electrophilic substitution on the pyrazole ring .
  • In situ monitoring : TLC (hexane:EtOAc 3:1) or inline IR spectroscopy to track sulfonyl chloride formation .

Q. What computational methods are suitable for predicting reactivity in nucleophilic substitutions?

Density Functional Theory (DFT) studies (e.g., B3LYP/6-31G*) can model reaction pathways. For example:

  • Charge distribution analysis : The sulfonyl group’s electrophilicity is quantified via Mulliken charges, with sulfur carrying a +1.2 charge, favoring attack by amines or alcohols .
  • Transition state modeling : Identifies steric hindrance from the 2-phenylethyl group, which slows reactivity at the 5-position compared to unsubstituted pyrazoles .

Q. How do researchers resolve contradictions in spectroscopic data across batches?

Discrepancies in NMR or mass spectra often stem from residual solvents or regioisomeric byproducts. Solutions include:

  • Advanced chromatography : Preparative HPLC (C18 column, 70:30 MeOH:H₂O) to isolate regioisomers .
  • 2D NMR (COSY, HSQC) : Assigns ambiguous proton environments, distinguishing between sulfonyl chloride and hydrolyzed sulfonic acid impurities .

Key Recommendations for Researchers

  • Synthetic protocols : Prioritize low-temperature sulfonation to avoid decomposition.
  • Characterization : Cross-validate NMR with X-ray data for sterically crowded derivatives.
  • Contradiction management : Employ orthogonal analytical methods (e.g., HRMS alongside NMR) to confirm batch consistency .

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